molecular formula C24H19ClN2O B14931641 2-(4-chlorophenyl)-N-(3-ethylphenyl)quinoline-4-carboxamide

2-(4-chlorophenyl)-N-(3-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B14931641
M. Wt: 386.9 g/mol
InChI Key: RDAXYUZXZNIQNR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-ethylphenyl)quinoline-4-carboxamide depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the chlorophenyl and ethylphenyl substitutions.

    4-chloroquinoline: Contains the quinoline core with a chlorine substitution but lacks the carboxamide group.

    N-phenylquinoline-4-carboxamide: Similar structure but lacks the chlorophenyl substitution.

Uniqueness

2-(4-chlorophenyl)-N-(3-ethylphenyl)quinoline-4-carboxamide is unique due to the presence of both the 4-chlorophenyl and 3-ethylphenyl groups, which may confer specific biological activities and chemical properties not found in other quinoline derivatives.

Properties

Molecular Formula

C24H19ClN2O

Molecular Weight

386.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-ethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19ClN2O/c1-2-16-6-5-7-19(14-16)26-24(28)21-15-23(17-10-12-18(25)13-11-17)27-22-9-4-3-8-20(21)22/h3-15H,2H2,1H3,(H,26,28)

InChI Key

RDAXYUZXZNIQNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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